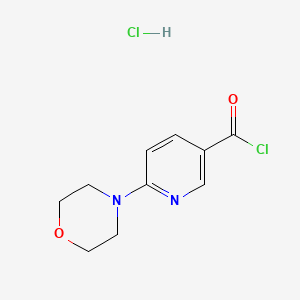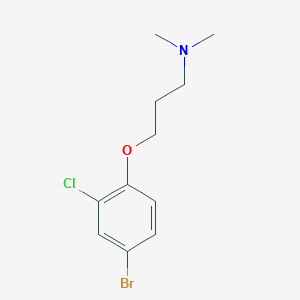
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a complex organic molecule. It contains a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a propyl chain with a terminal amine group that is substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the halogens (bromine and chlorine) on the phenyl ring and the dimethylamine group at the end of the propyl chain would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogens and the amine group. The halogens might undergo nucleophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the halogens and amine) would affect properties like solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Oxidation of Amines and Sulfides
Baumstark and Chrisope (1981) explored the oxidation of tertiary amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. This study contributes to understanding the chemical reactions and potential applications of similar bromo-chloro compounds in oxidation processes (Baumstark & Chrisope, 1981).
Chemical Synthesis and Identification
Power et al. (2015) investigated 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a cathinone analogue of a phenethylamine compound closely related to 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine. This research is significant for chemical synthesis and substance identification, particularly in pharmaceutical contexts (Power et al., 2015).
Drug Metabolism and Bioactivity
Xi et al. (2011) focused on the design, synthesis, and bioactivities of analogs of a potent α₁-adrenoceptor antagonist, where the modification of aromatic rings was a key aspect. This research indicates the role of halogenated compounds in modifying drug efficacy and metabolism (Xi et al., 2011).
Stability Analysis
Dabbene et al. (1997) utilized second-derivative UV spectrophotometry to determine the stability of a related bromo-chloro compound, 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone. This study is crucial for understanding the stability and degradation kinetics of similar compounds (Dabbene, Brinón, & de Bertorello, 1997).
Spectroscopic Profiling and Drug Potential
Abraham et al. (2018) conducted spectroscopic profiling (FT-IR, FT-Raman, UV-vis, NMR) and reactivity studies on 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-ylpropan-1-amine, a structurally related compound. This research is significant for the development of new drugs, particularly selective serotonin reuptake inhibitors (SSRIs) (Abraham et al., 2018).
Phase-Transfer Catalysis in Alkylation
Reinholz et al. (1990) investigated the alkylation of phenols with 1-bromo-3-chloropropane using phase-transfer catalysis. This research offers insights into the use of bromo-chloro compounds in organic synthesis and catalysis (Reinholz et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVDCADTPBQQLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

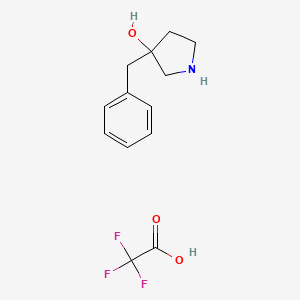
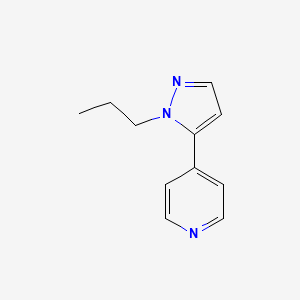
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
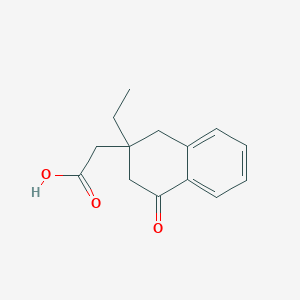
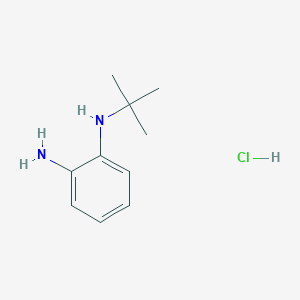
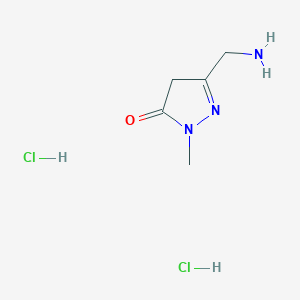
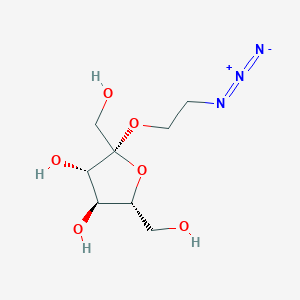
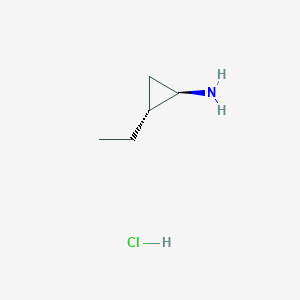
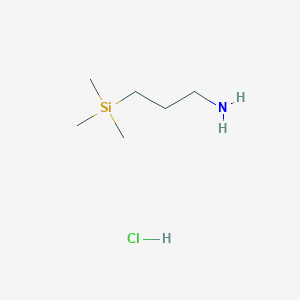
![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)
